REACTION_CXSMILES
|
O.[CH:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([C:14]=2[C:16]([OH:18])=O)=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1.C(OCC)C.S(Cl)([Cl:26])=O>>[ClH:26].[CH:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([C:14]=2[C:16]([Cl:26])=[O:18])=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O.C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 25° C
|
Type
|
CUSTOM
|
Details
|
The yellow precipitate was collected
|
Type
|
WASH
|
Details
|
washed with ether (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure for 2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1=CC=CC2=NC3=CC=CC=C3C(=C12)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.95 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |